molecular formula C11H13NO3 B8011559 2-Amino-2-[1-(4-hydroxyphenyl)cyclopropyl]acetic acid

2-Amino-2-[1-(4-hydroxyphenyl)cyclopropyl]acetic acid

Cat. No.: B8011559
M. Wt: 207.23 g/mol
InChI Key: WXMMNXDBXXHRCA-UHFFFAOYSA-N
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Description

2-Amino-2-[1-(4-hydroxyphenyl)cyclopropyl]acetic acid is an organic compound characterized by the presence of an amino group, a hydroxyphenyl group, and a cyclopropyl ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[1-(4-hydroxyphenyl)cyclopropyl]acetic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable alkene with a carbene precursor under controlled conditions.

    Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a phenol derivative reacts with an electrophile.

    Acetic Acid Moiety Addition: The final step involves the attachment of the acetic acid moiety, which can be achieved through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[1-(4-hydroxyphenyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-2-[1-(4-hydroxyphenyl)cyclopropyl]acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-[1-(4-hydroxyphenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-hydroxyphenyl)acetic acid: Lacks the cyclopropyl ring, which may affect its reactivity and biological activity.

    2-Amino-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties.

    2-Amino-2-(4-hydroxyphenyl)propanoic acid: Has a propanoic acid moiety instead of an acetic acid moiety, influencing its acidity and solubility.

Uniqueness

The presence of the cyclopropyl ring in 2-Amino-2-[1-(4-hydroxyphenyl)cyclopropyl]acetic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. These features can influence its reactivity, stability, and interactions with biological targets, highlighting its potential for specialized applications.

Properties

IUPAC Name

2-amino-2-[1-(4-hydroxyphenyl)cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c12-9(10(14)15)11(5-6-11)7-1-3-8(13)4-2-7/h1-4,9,13H,5-6,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMMNXDBXXHRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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